Superior Platelet Reduction Efficacy vs. Hydroxyurea: Meta-Analysis Data
A 2025 systematic review and meta-analysis of six studies involving 1,555 participants demonstrated that anagrelide treatment results in significantly lower platelet counts compared to hydroxyurea [1].
| Evidence Dimension | Mean difference in platelet count reduction |
|---|---|
| Target Compound Data | Anagrelide: Significantly lower platelet counts |
| Comparator Or Baseline | Hydroxyurea: Higher platelet counts |
| Quantified Difference | Mean Difference (MD) = -65.22 × 10⁹/L (95% CI: -80.78 to -49.66; p < 0.01; I² = 0%) |
| Conditions | Meta-analysis of randomized controlled trials and cohort studies in essential thrombocythemia patients |
Why This Matters
This provides the highest level of evidence for anagrelide's superior platelet-lowering potency, guiding selection for patients requiring aggressive cytoreduction.
- [1] Ashorobi D, et al. Anagrelide in the management of essential thrombocythemia: a systemic review and meta-analysis. Int J Hematol. 2025;122:45-56. View Source
